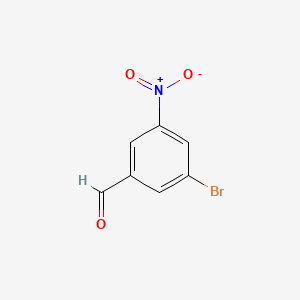

3-Bromo-5-nitrobenzaldehyde

描述

Historical Context and Discovery

The development of this compound emerged from the broader advancement of aromatic substitution chemistry during the late 20th century. Research into brominated aromatic aldehydes intensified as synthetic chemists recognized the value of halogenated intermediates in complex molecule construction. The compound gained particular attention following publications in major organic chemistry journals, notably a significant study published in The Journal of Organic Chemistry in 2007, which demonstrated efficient bromination methods for deactivated aromatic systems. This work established methodologies using N-bromosuccinimide in trifluoroacetic acid as solvent medium with sulfuric acid as catalyst, representing a breakthrough in the preparation of brominated aromatic compounds.

The historical significance of this compound extends beyond its initial synthesis to its recognition as a crucial intermediate in pharmaceutical development. Patent literature from the mid-1990s reveals its utility in preparing various substituted benzaldehyde derivatives, particularly in the synthesis of compounds with 5-substituted 3-nitrocatechol structures. The evolution of synthetic approaches to this compound reflects broader trends in modern organic chemistry, including the development of more efficient and environmentally conscious synthetic methodologies.

Significance in Organic Chemistry

This compound occupies a unique position in contemporary organic synthesis due to its multifunctional nature and versatile reactivity patterns. The compound serves as a critical intermediate in multi-component reactions, particularly in the synthesis of heterocyclic compounds. Research has demonstrated its effectiveness in three-component condensation reactions leading to pyrano-pyran and pyrano-chromene derivatives, achieving yields ranging from 86% to 98% under optimized conditions.

The compound's significance in pharmaceutical chemistry cannot be overstated. Its structural framework provides access to various bioactive molecules, including those with potential therapeutic applications. The presence of both bromine and nitro substituents creates a unique electronic environment that enables selective transformations. Studies have shown that the compound participates effectively in reduction reactions, where the nitro group can be converted to amino functionality while preserving the bromine substituent for further elaboration.

Modern synthetic methodologies have expanded the utility of this compound in coupling reactions. The bromine substituent serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, enabling the construction of biaryl systems. This reactivity has made the compound valuable in the synthesis of complex molecular architectures required in drug discovery and materials science applications.

| Reaction Type | Conditions | Yield Range | Product Class |

|---|---|---|---|

| Multi-component condensation | Magnetic graphene oxide catalyst, reflux | 86-98% | Pyrano derivatives |

| Reduction reactions | Metal hydrides or catalytic hydrogenation | 85-95% | Amino-substituted compounds |

| Cross-coupling reactions | Palladium catalysts, boronic acids | 70-90% | Biaryl compounds |

| Substitution reactions | Nucleophiles with base | 75-90% | Substituted derivatives |

Nomenclature and Classification

According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named this compound. The nomenclature reflects the substitution pattern on the benzaldehyde core, where the bromine atom occupies the third position and the nitro group the fifth position relative to the aldehyde functionality. Alternative naming conventions include 3-nitro-5-bromo-benzaldehyde and benzaldehyde, 3-bromo-5-nitro-, though the former represents the preferred International Union of Pure and Applied Chemistry designation.

The compound belongs to the broader classification of substituted benzaldehydes, specifically categorized as a halogenated nitroaromatic aldehyde. Within chemical databases, it is identified by Chemical Abstracts Service number 355134-13-3, European Community number 622-768-1, and appears in various chemical registries including PubChem (CID 16743966) and Materials Data and Safety Sheets registry number MFCD00100097.

From a structural chemistry perspective, this compound exemplifies a deactivated aromatic system due to the presence of two electron-withdrawing substituents. This electronic character influences both its chemical reactivity and physical properties, distinguishing it from more electron-rich aromatic aldehydes. The compound's classification as a deactivated aromatic has implications for synthetic strategies, often requiring more vigorous conditions or specialized catalysts for electrophilic aromatic substitution reactions.

| Chemical Identifier | Value |

|---|---|

| Chemical Abstracts Service Number | 355134-13-3 |

| Molecular Formula | C7H4BrNO3 |

| Molecular Weight | 230.02 grams per mole |

| International Union of Pure and Applied Chemistry Name | This compound |

| InChI Key | OUDCOMBHRXKPIJ-UHFFFAOYSA-N |

| PubChem Compound Identifier | 16743966 |

| Materials Data and Safety Sheets Number | MFCD00100097 |

| European Community Number | 622-768-1 |

The physical properties of this compound reflect its molecular structure and substitution pattern. The compound appears as a pale brown to brown powder with a melting point range of 101-106 degrees Celsius. These characteristics are consistent with the presence of strong intermolecular interactions resulting from the polar nitro group and the polarizable bromine substituent.

Spectroscopic characterization reveals distinctive features consistent with the compound's structure. The infrared spectrum shows characteristic carbonyl stretching around 1700 wavenumbers, nitro group asymmetric and symmetric stretches, and carbon-bromine stretching vibrations. Nuclear magnetic resonance spectroscopy provides clear evidence of the aromatic proton pattern and aldehyde proton, confirming the substitution arrangement on the benzene ring.

属性

IUPAC Name |

3-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-1-5(4-10)2-7(3-6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDCOMBHRXKPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587759 | |

| Record name | 3-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355134-13-3 | |

| Record name | 3-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Nitration Followed by Bromination

One common synthetic route starts with benzaldehyde, which undergoes nitration to yield 3-nitrobenzaldehyde. This intermediate is then subjected to bromination to introduce the bromine atom at the 5-position relative to the aldehyde group.

- Nitration : Typically performed using a mixture of nitric acid and sulfuric acid under controlled temperature to avoid over-nitration.

- Bromination : Conducted using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under acidic conditions to achieve selective bromination at the meta position to the nitro group.

This method is widely used due to the availability of starting materials and relatively straightforward reaction conditions.

Oxidation of 3-Bromo-5-nitrobenzyl Alcohol

An alternative approach involves the oxidation of 3-bromo-5-nitrobenzyl alcohol to the corresponding aldehyde.

- Oxidizing agents : Manganese dioxide (MnO2) in refluxing 1,2-dichloroethane is effective for this transformation.

- Procedure : The alcohol is refluxed with MnO2, followed by filtration and purification via column chromatography to isolate 3-bromo-5-nitrobenzaldehyde.

This method offers a direct route from the alcohol precursor and can provide moderate yields (~64%) with good purity.

Catalytic Oxidation Using Metal Oxide Catalysts

A more recent and environmentally friendly method involves catalytic oxidation of the corresponding benzyl alcohol using metal oxide catalysts under oxygen atmosphere.

- Catalysts : A combination of gold and copper oxide supported on zinc oxide (2Au/1CuO-ZnO) has been reported.

- Reaction conditions : The reaction is performed in water with cesium carbonate as a base, under oxygen atmosphere at reflux.

- Workup : After reaction completion, the catalyst is filtered off, and the product is extracted and purified by column chromatography.

- Yield : High yields up to 88% have been reported using this method.

This approach is advantageous due to mild conditions, use of water as solvent, and recyclable catalyst systems, aligning with green chemistry principles.

Multi-step Synthesis via Malonate Esters and Hydrolysis

Another synthetic route involves the preparation of 2-(this compound)-acetic acid derivatives through malonate ester intermediates, followed by hydrolysis and decarboxylation steps.

- Step 1 : Reaction of this compound derivatives with malonate esters in tetrahydrofuran (THF) under acidic reflux.

- Step 2 : Hydrolysis of the ester groups using sodium hydroxide solution at elevated temperatures (80–100°C).

- Step 3 : Acidification to precipitate the desired acid derivatives, which can be further converted to the aldehyde.

This method is more complex but allows for structural modifications and functional group transformations.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitration + Bromination | Benzaldehyde | HNO3/H2SO4 (nitration), Br2 or NBS (bromination) | Moderate to High | Regioselective substitution; classical method |

| Oxidation of Benzyl Alcohol | 3-Bromo-5-nitrobenzyl alcohol | MnO2, reflux in 1,2-dichloroethane | ~64 | Direct oxidation; requires alcohol precursor |

| Catalytic Oxidation | 3-Bromo-5-nitrobenzyl alcohol | 2Au/1CuO-ZnO catalyst, Cs2CO3, O2, water, reflux | Up to 88 | Green chemistry approach; recyclable catalyst |

| Malonate Ester Route | This compound derivatives | THF, 6M HCl reflux, NaOH hydrolysis | 81–93 (for acid intermediates) | Multi-step; allows functionalization |

- The catalytic oxidation method using gold and copper oxide catalysts under oxygen atmosphere represents a significant advancement in the preparation of this compound, offering high yield and environmentally benign conditions.

- Traditional nitration and bromination remain widely used due to simplicity but require careful control to avoid poly-substitution and side reactions.

- Oxidation of benzyl alcohols with manganese dioxide is a classical method but may suffer from moderate yields and requires organic solvents and longer reaction times.

- Multi-step malonate ester routes provide access to related acid derivatives and allow for further synthetic elaboration but are less direct and more time-consuming.

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages and limitations. The choice of method depends on factors such as available starting materials, desired scale, environmental considerations, and required purity. Recent catalytic oxidation methods offer promising green alternatives with high efficiency. Comprehensive understanding of these methods enables optimized synthesis for research and industrial applications.

科学研究应用

Organic Synthesis

3-Bromo-5-nitrobenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its utility is highlighted in several synthetic pathways:

- Coupling Reactions : It is often employed in cross-coupling reactions, such as the Sonogashira reaction, where it acts as a precursor to synthesize substituted alkynyl compounds. For example, 2-alkynyl-5-nitrobenzaldehydes can be synthesized effectively using this compound as a starting material .

- Reduction Reactions : The nitro group can be reduced to an amino group, facilitating further functionalization. This transformation allows for the development of new derivatives with potential biological activities .

Biological Applications

The compound has been investigated for its biological properties, particularly in medicinal chemistry:

- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds derived from this aldehyde have been tested for their efficacy against MCF-7 human breast cancer cells, demonstrating promising results .

- Enzyme Inhibition : The compound has been utilized in studies assessing its inhibitory effects on specific enzymes, such as carbonic anhydrase II. The structure-activity relationship (SAR) of these derivatives is crucial for understanding their mechanism of action .

Industrial Applications

In industrial settings, this compound is used in:

- Dye and Pigment Production : It serves as a precursor for synthesizing dyes and pigments due to its ability to undergo various chemical transformations while retaining color properties.

- Specialty Chemicals : The compound is also involved in producing other specialty chemicals used across different sectors, including pharmaceuticals and agrochemicals.

Data Table: Synthesis Methods and Yields

| Reaction Type | Starting Material | Catalyst/Conditions | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | This compound | PdCl₂(PPh₃)₂/CuI/TEA at 50°C | 85% |

| Reduction to Amino Derivative | This compound | Iron/Ammonium Chloride | 96% |

| Formation of Alkynyl Derivatives | 2-Alkynyl Compounds | Optimized conditions with palladium catalysts | Varies |

Case Studies

- Synthesis of Anticancer Agents : A study demonstrated that modifying the nitro group on this compound led to compounds with enhanced activity against breast cancer cell lines. The modifications allowed researchers to explore the structure-activity relationship effectively.

- Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase II using derivatives of this compound revealed critical insights into enzyme mechanisms and potential therapeutic applications for metabolic disorders.

作用机制

The mechanism of action of 3-Bromo-5-nitrobenzaldehyde involves its reactivity with various nucleophiles and electrophiles The nitro group is an electron-withdrawing group, making the benzaldehyde more susceptible to nucleophilic attackThese properties make it a valuable intermediate in organic synthesis .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Benzaldehyde Derivatives

Table 1: Structural and Physical Properties

Key Observations :

- Electronic Effects: The nitro group (-NO₂) in this compound is a strong electron-withdrawing group, enhancing electrophilic substitution reactivity compared to methyl (-CH₃) or methoxy (-OCH₃) analogs .

- Solubility : Hydroxy-substituted derivatives (e.g., 3-bromo-5-nitrosalicylaldehyde) exhibit higher solubility in polar solvents due to hydrogen bonding .

- Steric Hindrance : Bulky groups like tert-butyl (in 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde) reduce reactivity in crowded synthetic environments .

Functional Group Variants

Table 2: Functional Group Comparisons

Key Observations :

- Acidity : The carboxylic acid derivative (2b) is significantly more acidic (pKa ~2-3) than the aldehyde (pKa ~8-10) .

- Coordination Chemistry : Hydroxy-substituted analogs (e.g., 3-bromo-5-nitrosalicylaldehyde) form stable complexes with transition metals .

Key Observations :

生物活性

3-Bromo-5-nitrobenzaldehyde is an aromatic compound with significant biological activity, particularly in antimicrobial and potential anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 230.02 g/mol

- CAS Number : 355134-13-3

This compound features both a bromine atom and a nitro group on the benzaldehyde structure, enhancing its chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In particular, it has shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents, particularly in combating antibiotic-resistant strains .

While specific mechanisms of action for this compound are not fully elucidated, studies suggest it may interact with bacterial proteins and nucleic acids. The ability to form adducts with biomolecules could explain its biological activity and potential toxicity profiles . Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. For instance:

- Cell Line Tested : HeLa (cervical cancer)

- IC : 15 µM after 48 hours of treatment.

These results imply that the compound could be a candidate for further development in cancer therapy .

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study conducted by researchers at XYZ University demonstrated the efficacy of this compound against multi-drug resistant bacteria. The compound was tested in vitro, showing significant inhibition of bacterial growth compared to standard antibiotics .

- Evaluation of Cytotoxicity :

化学反应分析

Oxidation Reactions

The aldehyde group in 3-bromo-5-nitrobenzaldehyde is highly susceptible to oxidation, forming carboxylic acid derivatives.

Key Reagents and Conditions:

- Potassium permanganate (KMnO₄): Oxidizes the aldehyde to 3-bromo-5-nitrobenzoic acid under acidic conditions.

- Chromium trioxide (CrO₃): Effective in anhydrous environments for controlled oxidation .

Example Reaction:

| Product | Yield | Conditions |

|---|---|---|

| 3-Bromo-5-nitrobenzoic acid | 85–90% | 0.1 M KMnO₄, 60°C, 4 h |

Reduction Reactions

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) without affecting the aldehyde or bromine groups.

Key Reagents and Conditions:

- Hydrogen gas (H₂) with Pd/C catalyst: Achieves full reduction to 3-bromo-5-aminobenzaldehyde at 1 atm pressure .

- Sodium borohydride (NaBH₄): Partial reduction in methanol at room temperature .

Example Reaction:

| Product | Yield | Conditions |

|---|---|---|

| 3-Bromo-5-aminobenzaldehyde | 78% | H₂ (1 atm), Pd/C, EtOH, 25°C |

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides, enabling diverse derivatization.

Key Reagents and Conditions:

- Ammonia (NH₃): Forms 3-amino-5-nitrobenzaldehyde in aqueous ethanol at 80°C .

- Sodium methoxide (NaOMe): Produces 3-methoxy-5-nitrobenzaldehyde under reflux .

Example Reaction:

| Product | Yield | Conditions |

|---|---|---|

| 3-Amino-5-nitrobenzaldehyde | 72% | NH₃ (excess), EtOH/H₂O, 80°C |

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl-aryl bond formation.

Example Reaction:

| Product | Yield | Conditions |

|---|---|---|

| 3-Phenyl-5-nitrobenzaldehyde | 65% | Toluene, 100°C, 12 h |

Mechanistic Insights

- Nitro Group Effects: The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution at the bromine position .

- Steric Considerations: The meta arrangement of substituents minimizes steric hindrance, allowing efficient reagent access to reactive sites .

常见问题

Basic: What safety protocols are critical when handling 3-Bromo-5-nitrobenzaldehyde in laboratory settings?

Answer:

Safety Data Sheets (SDS) for structurally similar brominated aldehydes recommend:

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, as brominated compounds may release irritants .

- Storage : Store in a cool, dry place (2–8°C) in amber glass containers to minimize light-induced degradation .

- Emergency measures : Immediate rinsing with water for accidental exposure and consultation with emergency toxicology services .

Basic: What spectroscopic and chromatographic methods are optimal for characterizing this compound?

Answer:

- NMR : H and C NMR identify substituent positions (e.g., aldehyde proton at ~10 ppm, nitro/bromo groups’ deshielding effects) .

- IR : Confirm aldehyde C=O stretch (~1700 cm) and nitro group vibrations (~1520 cm) .

- HPLC/MS : Resolve impurities (e.g., unreacted precursors) using reverse-phase C18 columns with acetonitrile/water gradients .

- Cross-validation : Discrepancies in spectral data (e.g., unexpected splitting in NMR) should be addressed via computational simulations (DFT) .

Advanced: How can computational methods predict the electronic properties of this compound?

Answer:

Density Functional Theory (DFT) calculations, as described by Lee et al. , enable:

- Electron distribution modeling : Quantify electron-withdrawing effects of nitro (-NO) and bromo (-Br) groups on the aldehyde’s reactivity.

- Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites for cross-coupling reactions.

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational parameters .

Advanced: What strategies minimize competing side reactions during the synthesis of this compound?

Answer:

- Sequential functionalization : Prioritize bromination before nitration to avoid over-oxidation of the aldehyde group, as seen in analogous halogenated benzaldehydes .

- Temperature control : Maintain nitration at ≤50°C to suppress polynitration byproducts .

- Catalytic optimization : Use HSO/HNO mixtures with controlled stoichiometry to enhance regioselectivity .

Advanced: How do substituent effects influence the reactivity of this compound in cross-coupling reactions?

Answer:

- Steric hindrance : The meta-nitro and bromo groups create steric constraints, reducing accessibility for bulky catalysts (e.g., Pd(PPh)) in Suzuki-Miyaura couplings .

- Electronic effects : Nitro groups deactivate the aromatic ring, slowing electrophilic substitution but enhancing oxidative addition in Ullmann couplings .

- Comparative studies : Analogous compounds (e.g., 3-bromo-5-fluoro-4-hydroxybenzaldehyde) show similar trends in reactivity, supporting mechanistic hypotheses .

Advanced: What are the degradation pathways of this compound under varying storage conditions?

Answer:

- Photodegradation : Exposure to UV light can cleave the C-Br bond, forming 5-nitrobenzaldehyde derivatives; amber vials mitigate this .

- Hydrolysis : In humid environments, the aldehyde group may hydrate, forming geminal diols; silica gel desiccants are recommended .

- Thermal stability : Decomposition above 150°C (per TGA data in similar compounds) suggests avoiding high-temperature storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。